N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide
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Description
Synthesis Analysis
The synthesis of complex molecules like "N'-[(3S*,4R*)-1-(1-benzofuran-5-ylmethyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylsulfamide" often involves multiple steps, including the formation of the benzofuran ring and the incorporation of the pyrrolidinyl and sulfamide groups. While specific details on the synthesis of this exact compound are not readily available, similar compounds, such as those involving benzofuran and pyrrolidinyl moieties, are typically synthesized through methods like Lewis acid-catalyzed reactions or through the use of reagents like N-bromosuccinimide to facilitate ring formation and functional group installation (Huang et al., 2019).
Molecular Structure Analysis
The molecular structure of "this compound" is characterized by its stereochemistry at the 3S* and 4R* positions, indicating chiral centers that can significantly influence the molecule's interaction with biological systems and other chemical entities. X-ray crystallography and Hirshfeld surface analysis are common techniques used to elucidate the structure and intermolecular interactions of complex molecules, offering insights into the orientation of different rings and the overall 3D conformation (Artheswari et al., 2019).
Mechanism of Action
properties
IUPAC Name |
(3S,4R)-1-(1-benzofuran-5-ylmethyl)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-13(2)16-11-21(12-17(16)19-25(22,23)20(3)4)10-14-5-6-18-15(9-14)7-8-24-18/h5-9,13,16-17,19H,10-12H2,1-4H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSQEIPEBCZLNZ-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)CC2=CC3=C(C=C2)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)CC2=CC3=C(C=C2)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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